![molecular formula C17H26N2O4S B2423514 4-Methyl-N-(6-morpholin-4-yl-6-oxo-hexyl)-benzenesulfonamide CAS No. 626205-36-5](/img/structure/B2423514.png)
4-Methyl-N-(6-morpholin-4-yl-6-oxo-hexyl)-benzenesulfonamide
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Overview
Description
4-Methyl-N-(6-morpholin-4-yl-6-oxo-hexyl)-benzenesulfonamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACi). It is a small molecule that selectively inhibits class I HDACs and has shown promising results in preclinical studies as an anticancer agent.
Scientific Research Applications
Treatment of Idiopathic Pulmonary Fibrosis and Cough : Derivatives of the compound, specifically broad-spectrum phosphatidylinositol 3-kinase inhibitors, have been explored for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).
Anti-Breast Cancer Agent : Novel derivatives have shown potential as anti-breast cancer agents. One such derivative demonstrated better anticancer activity against MCF7 cells compared to standard drugs, suggesting its promise in breast cancer treatment (Kumar et al., 2021).
Antimicrobial Activity : Certain derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, indicating potential applications in treating microbial infections (Sarvaiya et al., 2019).
Inhibitors for Cancer-Related Enzymes : Some derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly those involved in diseases like glaucoma, epilepsy, obesity, and cancer. These inhibitors have shown potency against membrane-bound tumor-associated isoforms, hinting at their potential in cancer therapy (Lolak et al., 2019).
Photodynamic Therapy for Cancer : Derivatives of this compound have been developed for photodynamic therapy applications in cancer treatment, particularly as Type II photosensitizers (Pişkin et al., 2020).
Selective 5-HT6 Receptor Antagonist : Some derivatives have been found to be potent and selective 5-HT6 receptor antagonists with cognitive-enhancing properties, which could be beneficial in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antioxidant and Enzyme Inhibitory Profile : Derivatives containing 1,3,5-triazine structural motifs have shown antioxidant properties and inhibitory potency against enzymes related to diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Mechanism of Action
Mode of Action
Morpholine rings are often involved in forming hydrogen bonds with biological targets, while benzenesulfonamide groups can act as bioisosteres for carboxylic acids .
Biochemical Pathways
Without specific information on “4-methyl-N-(6-morpholino-6-oxohexyl)benzenesulfonamide”, it’s difficult to determine the exact biochemical pathways it affects. Morpholine and benzenesulfonamide derivatives are often involved in a variety of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
Morpholine derivatives are generally well-absorbed and can cross biological membranes due to their lipophilic nature .
properties
IUPAC Name |
4-methyl-N-(6-morpholin-4-yl-6-oxohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-15-6-8-16(9-7-15)24(21,22)18-10-4-2-3-5-17(20)19-11-13-23-14-12-19/h6-9,18H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPPFABNGRULEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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